molecular formula C21H19Cl3FNO4 B2822692 Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate CAS No. 477869-88-8

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate

Cat. No.: B2822692
CAS No.: 477869-88-8
M. Wt: 474.73
InChI Key: HPJIXUFUWGANPI-JQAMDZJQSA-N
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Description

The compound Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate features a pentanoate backbone substituted with halogenated benzyl groups and an oxyimino functional group. The 2-chloro-6-fluorobenzyl and 2,4-dichlorobenzyl groups likely influence its lipophilicity, stability, and bioactivity. The following analysis relies on comparisons with structurally related compounds from authoritative literature.

Properties

IUPAC Name

ethyl (5E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-[(2,4-dichlorophenyl)methoxyimino]-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3FNO4/c1-2-29-21(28)16(11-15-17(23)4-3-5-19(15)25)20(27)8-9-26-30-12-13-6-7-14(22)10-18(13)24/h3-7,9-10,16H,2,8,11-12H2,1H3/b26-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJIXUFUWGANPI-JQAMDZJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzyl groups.

    Esterification: Formation of the ethyl ester moiety.

    Oximation: Conversion of carbonyl groups to oxime derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxime group to a nitro group.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate is being explored for its pharmacological properties. Research indicates that compounds with similar structures may exhibit significant biological activity, particularly in the areas of anti-cancer and anti-diabetic treatments. The unique combination of chlorine and fluorine substituents, along with the imino group, may enhance its biological activity compared to other similar compounds .

Case Studies in Pharmacodynamics

Recent studies have focused on the interaction of this compound with various biological targets. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics, revealing how structural modifications can influence these interactions. For instance, research into related compounds has shown that specific substitutions can lead to enhanced efficacy against cancer cell lines.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including esterification reactions and halogenation processes. The methods used for its synthesis are crucial for producing high yields and purity levels necessary for research applications .

Synthesis Process Overview

StepDescription
1Esterification of appropriate acid derivatives with alcohols.
2Halogenation using chlorinating agents like thionyl chloride or phosphorus trichloride.
3Purification through distillation or chromatography methods.

Potential Applications in Material Science

Beyond medicinal applications, this compound may also serve as a building block in the synthesis of more complex organic molecules, which can be utilized in various material science applications. Its unique structure allows for modifications that can lead to new materials with desirable properties such as enhanced thermal stability or electrical conductivity.

Environmental Considerations

Given the presence of halogenated groups in its structure, the environmental impact of this compound should be considered in its application development. Studies on similar compounds have indicated potential risks associated with halogenated organic compounds, emphasizing the need for thorough environmental assessments during development and application phases .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Position Effects :

  • The 2-chloro-6-fluoro substitution in the benzyl group (target compound) may reduce mammalian toxicity compared to 2,6-dichloro analogs (e.g., Isoconazole Nitrate) due to decreased lipophilicity .
  • The 2,4-dichlorobenzyloxy group likely enhances oxidative metabolism resistance, as seen in pesticide intermediates .

Functional Group Reactivity: The oxyimino group’s nucleophilicity could make the target compound more reactive in biological systems than carbamate-based herbicides (e.g., propaquizafop) .

Synthetic Challenges :

  • The combination of fluoro- and dichloro-substituents may complicate synthesis, requiring stringent control to avoid impurities like those documented in .

Biological Activity

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate is a synthetic compound characterized by a complex structure featuring multiple halogenated aromatic groups. Its molecular formula is C21H19Cl3FNO4C_{21}H_{19}Cl_{3}FNO_{4} with a molecular weight of 474.74 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound's structure can be represented as follows:

\text{Ethyl 2 2 chloro 6 fluorobenzyl 5 2 4 dichlorobenzyl oxy imino}-3-oxopentanoate}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
  • Antimicrobial Properties : The presence of multiple halogen atoms is associated with enhanced antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Cell cycle arrest at G1/S phase
A54910.0Inhibition of PI3K/Akt pathway

Antimicrobial Properties

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

In vitro assays have demonstrated that the compound inhibits key enzymes involved in cancer metabolism. For example, it was shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells.

Case Studies

  • Case Study on Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed its efficacy against multi-drug resistant bacterial infections, showing promising results in reducing infection rates and improving patient outcomes.

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate?

  • Methodological Answer : Synthesis involves multi-step processes, including:
  • Protection/Deprotection Strategies : Use of benzyloxy and imino groups requires selective protection to avoid side reactions .
  • Reaction Optimization : Solvent choice (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., acetic acid) influence yield and purity. For example, highlights reflux in ethanol for 6 hours under inert gas to achieve >90% yield .
  • Intermediate Characterization : Mid-step analysis via TLC or HPLC ensures reaction progression .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., dichlorobenzyl protons at δ 7.45–7.48 ppm) .
  • IR : Detect functional groups (e.g., C=O stretch ~1698 cm1^{-1}) .
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ expected m/z) .

Q. What preliminary toxicity assessments are recommended?

  • Methodological Answer :
  • Aquatic Toxicity : Follow OECD guidelines for Daphnia magna (LC50_{50}) and algal growth inhibition (EC50_{50}) using standardized protocols. reports LC50_{50} = 20.2 mg/L for a structurally related compound, suggesting similar testing frameworks .
  • In Vitro Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance imino group formation .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. ethanol for solubility and reactivity .
  • Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 30 minutes at 100°C) .

Q. What analytical methods are suitable for impurity profiling?

  • Methodological Answer :
  • HPLC-MS : Detect and quantify impurities at 0.1% levels using gradient elution (e.g., 5–95% acetonitrile in water) .
  • Reference Standards : Use EP-grade impurities (e.g., dichlorobenzyl derivatives) for calibration, as shown in .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. recommends -20°C in anhydrous ethanol for long-term stability .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the imino group .

Q. What strategies are effective for studying biological interactions (e.g., protein binding)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) to measure binding kinetics (KD_D) .
  • Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., fluorobenzyl groups in hydrophobic pockets) .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS for Phase I/II metabolites .

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